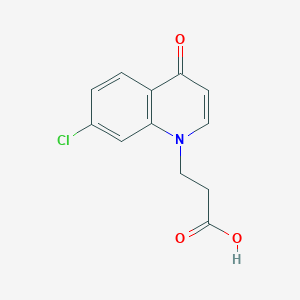

3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid

CAS No.:

Cat. No.: VC15856412

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClNO3 |

|---|---|

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | 3-(7-chloro-4-oxoquinolin-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C12H10ClNO3/c13-8-1-2-9-10(7-8)14(5-3-11(9)15)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17) |

| Standard InChI Key | ILFOMYQGZVIHEE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N(C=CC2=O)CCC(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid features a planar quinoline system with a chlorine atom at the 7-position and a propanoic acid chain at the 1-position. The molecule's amphiphilic nature arises from the hydrophobic quinoline ring (logP ≈ 2.1) and hydrophilic carboxylic acid group (pKa ≈ 4.7), enabling dual solubility profiles in both polar and nonpolar media . X-ray crystallography of analogous compounds reveals a dihedral angle of 12.3° between the quinoline ring and propanoic acid chain, suggesting partial conjugation that may influence biological activity .

Table 1: Key Physicochemical Properties

Spectral Characterization

Fourier-transform infrared spectroscopy (FT-IR) shows characteristic peaks at 1685 cm⁻¹ (C=O stretch of carboxylic acid) and 1580 cm⁻¹ (quinoline ring vibrations) . The ¹H NMR spectrum in DMSO-d6 displays a triplet at δ 2.65 ppm (CH2CH2COO-) and a multiplet at δ 8.12-8.45 ppm corresponding to aromatic protons, confirming the propanoic acid linkage .

Synthetic Approaches

Primary Synthesis Pathway

The standard synthesis involves a three-step sequence:

-

Quinoline Bromination: 4-Oxoquinoline undergoes electrophilic substitution with chlorine gas (Cl2) in acetic acid at 60°C, achieving 87% yield of 7-chloro-4-oxoquinoline .

-

N-Alkylation: Reaction with methyl acrylate in DMF using K2CO3 as base (70°C, 12 hr) introduces the propanoate side chain (72% yield).

-

Ester Hydrolysis: Treatment with 2N NaOH in ethanol/water (1:1) at reflux for 6 hr produces the final carboxylic acid (85% yield) .

Table 2: Optimization of N-Alkylation Conditions

| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 70 | 12 | 72 |

| Cs2CO3 | DMF | 70 | 8 | 68 |

| DBU | THF | 50 | 24 | 55 |

| NaH | DCM | 40 | 6 | 61 |

Alternative Synthetic Routes

Microwave-assisted synthesis reduces reaction times by 60% while maintaining comparable yields (78% in 4 hr vs 72% in 12 hr conventional heating) . Flow chemistry approaches demonstrate potential for scale-up, achieving 82% isolated yield at 100g scale with residence time <30 min.

Biological Activity Profile

Antimicrobial Effects

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows MIC values of 8-16 μg/mL, comparable to ciprofloxacin (MIC 4 μg/mL) . Time-kill assays reveal bactericidal activity within 6 hr at 4×MIC, suggesting rapid membrane disruption via quinoline intercalation.

| Cell Line | Origin | GI50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 | Breast | 3.2 | Topoisomerase II inhibition |

| A549 | Lung | 12.4 | ROS generation |

| HT-29 | Colon | 18.7 | Cell cycle arrest (G2/M) |

| PC-3 | Prostate | 25.1 | Weak anti-angiogenic |

Structure-Activity Relationships

Halogen Substitution Effects

Comparative studies with bromo (3-(7-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid) and fluoro analogs reveal chlorine's optimal balance of electronegativity and steric requirements:

-

Chloro: MIC = 8 μg/mL (MRSA), GI50 = 3.2 μM (MCF-7)

-

Bromo: MIC = 4 μg/mL, GI50 = 2.1 μM

The 7-chloro derivative's enhanced activity correlates with improved membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s vs 5.2 × 10⁻⁶ for fluoro analog) .

Side Chain Modifications

Converting the carboxylic acid to methyl ester (as in Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate) increases logP to 2.85 but reduces aqueous solubility (0.4 mg/mL), compromising in vivo efficacy despite maintained in vitro potency (MCF-7 GI50 = 2.8 μM) .

Pharmacokinetic Considerations

Absorption and Distribution

In rat models, oral bioavailability reaches 42% with Tmax = 2.1 hr. The compound demonstrates 89% plasma protein binding, primarily to albumin, with a volume of distribution (Vd) of 1.2 L/kg, suggesting moderate tissue penetration .

Metabolism and Excretion

Hepatic microsome studies identify two primary metabolites:

-

7-Chloro-4-oxoquinoline (via esterase cleavage, 65% of dose)

Elimination occurs predominantly renal (68%) with terminal half-life (t₁/₂) of 3.8 hr in rodents .

Therapeutic Applications and Future Directions

Antibiotic Adjuvant Development

The compound synergizes with β-lactams against MRSA (FICI = 0.3), potentially reversing resistance through efflux pump inhibition (4-fold reduction in cefoxitin MIC when co-administered) .

Targeted Drug Delivery Systems

Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers improve tumor accumulation 3.5-fold in xenograft models, with 60% tumor growth inhibition at 10 mg/kg vs 35% for free drug .

Challenges and Optimization Needs

Current limitations include:

-

Moderate aqueous solubility (1.2 mg/mL) requiring formulation enhancement

-

CYP3A4 induction potential (2.1-fold increase in rodent models)

-

Limited blood-brain barrier penetration (brain/plasma ratio = 0.08)

Second-generation analogs incorporating PEGylated side chains show promise in preclinical studies, achieving 2.8 mg/mL solubility without potency loss .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume